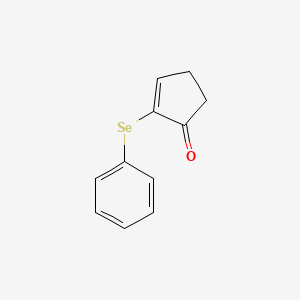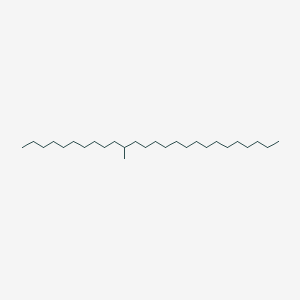
11-Methylhexacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Methylhexacosane is a long-chain hydrocarbon with the molecular formula C27H56 . It is a methyl-branched alkane, specifically a derivative of hexacosane, where a methyl group is attached to the 11th carbon atom. This compound is part of a class of hydrocarbons known for their presence in natural waxes and their role in various biological functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methylhexacosane typically involves the alkylation of hexacosane. One common method is the Friedel-Crafts alkylation, where hexacosane is reacted with a methylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the proper attachment of the methyl group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of petrochemical feedstocks. The process is optimized for high yield and purity, often employing advanced separation techniques like distillation and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 11-Methylhexacosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: In the presence of strong oxidizing agents, it can be converted to alcohols, aldehydes, or carboxylic acids.
Reduction: Although already fully saturated, any unsaturated impurities can be reduced using hydrogenation.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens, are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: Formation of 11-methylhexacosanol, 11-methylhexacosanal, or 11-methylhexacosanoic acid.
Reduction: Pure this compound.
Substitution: 11-chloromethylhexacosane or 11-bromomethylhexacosane.
Aplicaciones Científicas De Investigación
11-Methylhexacosane has several applications across different fields:
Chemistry: Used as a standard in gas chromatography for the analysis of complex mixtures of hydrocarbons.
Biology: Studied for its role in insect communication, particularly in pheromone signaling.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Mecanismo De Acción
The mechanism of action of 11-Methylhexacosane in biological systems often involves its interaction with specific receptors or enzymes. In insects, for example, it may bind to olfactory receptors, triggering behavioral responses. The molecular pathways involved can include signal transduction mechanisms that lead to changes in gene expression or cellular activity .
Comparación Con Compuestos Similares
Hexacosane: A straight-chain alkane with no branching.
2-Methylhexacosane: Another methyl-branched isomer with the methyl group on the second carbon.
3-Methylhexacosane: Methyl group on the third carbon.
Uniqueness of 11-Methylhexacosane: this compound is unique due to its specific branching at the 11th carbon, which can influence its physical properties, such as melting point and solubility, as well as its biological activity. This specific structure can make it more effective in certain applications, such as in pheromone signaling in insects .
Propiedades
Número CAS |
68547-06-8 |
|---|---|
Fórmula molecular |
C27H56 |
Peso molecular |
380.7 g/mol |
Nombre IUPAC |
11-methylhexacosane |
InChI |
InChI=1S/C27H56/c1-4-6-8-10-12-14-15-16-17-18-20-22-24-26-27(3)25-23-21-19-13-11-9-7-5-2/h27H,4-26H2,1-3H3 |
Clave InChI |
ATFOATQSPLHNOV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(C)CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14469688.png)
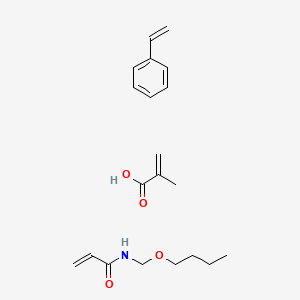
![N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide](/img/structure/B14469698.png)
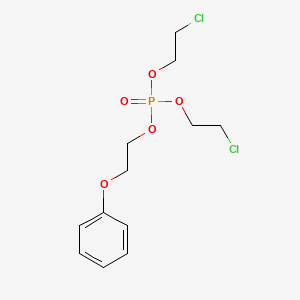
![Benzamide, N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]-](/img/structure/B14469715.png)
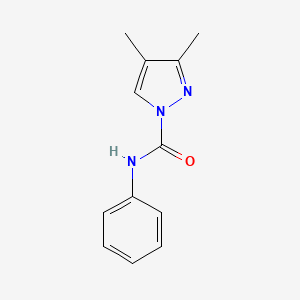
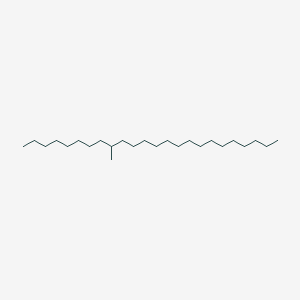
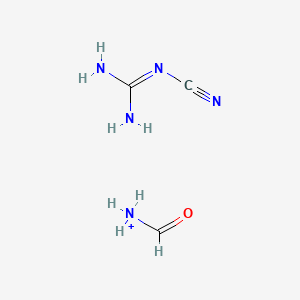
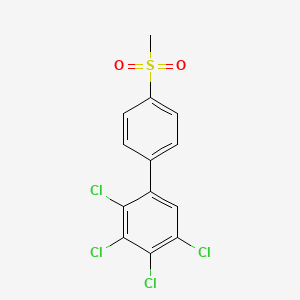
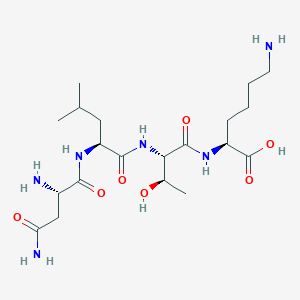

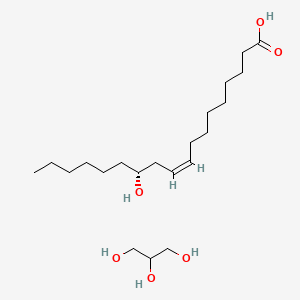
methanone](/img/structure/B14469765.png)
